Product packaging for 2-Methyl-8-quinolinyl 3-methoxybenzoate(Cat. No.:)

2-Methyl-8-quinolinyl 3-methoxybenzoate

Cat. No.: B342659
M. Wt: 293.3 g/mol
InChI Key: FOMCZDMGMFDPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-8-quinolinyl 3-methoxybenzoate is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its structure incorporates a 2-methylquinoline moiety linked to a 3-methoxybenzoate ester, a design that draws from the established biological significance of both quinoline and methoxy-substituted aromatic compounds. Quinoline derivatives are extensively investigated in medicinal chemistry due to their diverse pharmacological profiles . Research has shown that compounds featuring the 2-methylquinoline scaffold can exhibit notable antimicrobial properties . Furthermore, the 8-quinolinyloxy group is a structure of interest in the development of novel antimicrobial agents, as demonstrated in studies of complex quinoline derivatives . The 3-methoxybenzoate component is a common pharmacophore that can influence a molecule's electronic properties, lipophilicity, and binding affinity, potentially contributing to the overall bioactivity of the molecule. This compound is offered as a chemical tool for researchers exploring new therapeutic agents. Potential areas of investigation include, but are not limited to, the development of novel antimicrobials , antimycobacterial agents , and inhibitors of specific enzymes . It is intended for use in assay development, structure-activity relationship (SAR) studies, and as a synthetic intermediate in organic chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO3 B342659 2-Methyl-8-quinolinyl 3-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 3-methoxybenzoate

InChI

InChI=1S/C18H15NO3/c1-12-9-10-13-5-4-8-16(17(13)19-12)22-18(20)14-6-3-7-15(11-14)21-2/h3-11H,1-2H3

InChI Key

FOMCZDMGMFDPKQ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=CC=C3)OC)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=CC=C3)OC)C=C1

Origin of Product

United States

Synthetic Methodologies and Chemo Transformations of 2 Methyl 8 Quinolinyl 3 Methoxybenzoate

Esterification Strategies for 2-Methyl-8-quinolinol and 3-Methoxybenzoic Acid Derivatives

The formation of 2-Methyl-8-quinolinyl 3-methoxybenzoate from its precursors, 2-methyl-8-quinolinol and 3-methoxybenzoic acid, is achieved through esterification. This can be approached via modern catalytic methods or conventional techniques.

Catalyzed Esterification Approaches

Catalyzed esterification offers efficient and selective routes to aromatic esters. While direct palladium-catalyzed aerobic oxidative esterification of 2-methyl-8-quinolinol with 3-methoxybenzoic acid is not explicitly detailed in the provided search results, the principles of such reactions can be applied. Palladium-catalyzed aerobic oxidative reactions are known for the direct esterification of alcohols. nih.gov These reactions typically involve a palladium catalyst and proceed under an oxygen atmosphere, which serves as the terminal oxidant. nih.govrsc.org The use of N-heterocyclic carbene (NHC) ligands coordinated to palladium has been shown to be effective in aerobic oxidative cyclization, a related transformation. capes.gov.br

Another relevant catalytic approach is the use of solid acid catalysts. For instance, graphene oxide has been demonstrated as an efficient and reusable catalyst for the esterification of a wide range of aliphatic and aromatic acids and alcohols. organic-chemistry.org Similarly, metal cation-exchanged montmorillonite (B579905) nanoclay catalysts have been successfully employed for the esterification of phenylacetic acid with substituted phenols, suggesting their potential applicability in the synthesis of this compound. nih.gov Zirconium-based solid acid catalysts have also been shown to be effective for the esterification of various benzoic acids with methanol (B129727). mdpi.com

The following table summarizes various catalyzed esterification methods that could be adapted for the synthesis of the target compound.

Catalyst SystemReactantsKey Features
Palladium/O₂Alcohol, Carboxylic AcidAerobic oxidation, direct esterification
Graphene OxideCarboxylic Acid, AlcoholReusable, efficient for aromatic substrates
Mⁿ⁺–mont-nanoclayPhenylacetic Acid, PhenolsSolid acid catalyst, good yields
Zr/Ti Solid AcidBenzoic Acid, MethanolHeterogeneous catalyst, high activity

Conventional Esterification Techniques

Conventional methods for synthesizing aromatic esters remain highly relevant. The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a foundational technique. To drive the reaction to completion, water is typically removed azeotropically. However, with phenolic substrates, care must be taken to avoid side reactions like etherification. google.com

A highly effective method involves the reaction of an aromatic acid chloride with an alcohol. In this case, 3-methoxybenzoyl chloride would be reacted with 2-methyl-8-quinolinol. This reaction is often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

Other established methods include the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), and the Mitsunobu reaction, which employs a phosphine (B1218219) and an azodicarboxylate. These methods are known for their mild reaction conditions and broad substrate scope.

Precursor Synthesis of the 2-Methyl-8-quinolinyl Moiety

The synthesis of the 2-methyl-8-quinolinyl portion of the target molecule is a critical step, involving the formation of the quinoline (B57606) ring system and its subsequent functionalization.

Synthesis of 2-Methyl-8-quinolinol and its Functionalized Analogs

Functionalized analogs of 2-methyl-8-quinolinol can also be prepared. For example, 5-chloromethyl-8-hydroxyquinoline derivatives have been synthesized and used to create novel metal chelates. sphinxsai.com The chloromethylation of 2-methyl-8-hydroxyquinoline itself has been reported, yielding 2-methyl-5-chloromethyl-8-hydroxyquinoline. mdpi.com Furthermore, fluorinated derivatives such as 8-fluoro-4-hydroxy-2-methylquinoline are available and can undergo various chemical transformations. ossila.com

Quinoline Core Functionalization and Derivatization

The quinoline core is a versatile scaffold that can be functionalized in various ways. Reductive functionalization of quinolinium salts with formic acid as the reductant allows for the introduction of a range of electrophiles to form substituted tetrahydroquinolines. nih.gov Metal-free tandem reactions involving the functionalization of C(sp³)–H bonds have been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. acs.orgacs.org

Quinoline derivatives are also used as ligands in coordination chemistry. For example, isoquinoline (B145761) derivatives can act as ligands in various catalytic systems. While the provided information focuses more on the functionalization of the quinoline ring itself, the nitrogen atom of the quinoline can coordinate to metal centers, influencing the reactivity of the molecule.

Precursor Synthesis of the 3-Methoxybenzoate Moiety

The 3-methoxybenzoate portion of the target molecule is derived from 3-methoxybenzoic acid. There are several synthetic routes to this important aromatic carboxylic acid.

One common industrial method involves the methylation of 3-hydroxybenzoic acid. sciencemadness.org Another approach is the Ullmann-type coupling reaction, where 3-bromobenzoic acid is reacted with sodium methoxide (B1231860) in the presence of a copper catalyst. sciencemadness.org The synthesis can also start from m-cresol, which is first converted to its methyl ether and then oxidized to 3-methoxybenzoic acid.

Alternative laboratory syntheses include the reaction of arylboronic acids with acetyl acetate (B1210297) in the presence of a copper(I) iodide catalyst and a base like potassium carbonate in dimethyl sulfoxide. chemicalbook.com A multi-step sequence starting from methyl benzoate (B1203000) involves nitration to the meta-nitro product, followed by reduction to the amine, diazotization, and finally methoxylation. sciencemadness.org

The following table summarizes some of the synthetic methods for 3-methoxybenzoic acid.

Starting MaterialKey ReagentsMethod
3-Hydroxybenzoic AcidMethylating AgentMethylation
3-Bromobenzoic AcidSodium Methoxide, Copper CatalystUllmann Coupling
Phenylboronic AcidAcetyl Acetate, CuI, K₂CO₃Copper-catalyzed carboxylation
Methyl BenzoateHNO₃/H₂SO₄, then reduction, diazotization, methoxylationMulti-step synthesis

Synthetic Routes to 3-Methoxybenzoic Acid

The synthesis of 3-methoxybenzoic acid, a key precursor to this compound, can be achieved through various pathways, notably from starting materials like 3-nitro-2-methylbenzoic acid or 2,6-dichlorotoluene (B125461).

One established industrial method involves using 3-nitro-2-methylbenzoic acid as the raw material. This process proceeds through sequential reduction, diazotization, and methoxylation steps to yield the final 2-methyl-3-methoxybenzoic acid. google.com However, the accessibility and cost of the starting material, 3-nitro-2-methylbenzoic acid, can be limiting factors for large-scale industrial production. google.com

An alternative and widely applied route starts with 2,6-dichlorotoluene (2,6-DCT). google.com A patented method outlines a two-step process:

Etherification: 2,6-dichlorotoluene is reacted with a sodium methoxide solution in the presence of a cuprous salt catalyst and a solvent like dimethylformamide (DMF). The reaction is heated to temperatures between 80°C and 150°C to produce 2-methyl-3-chloroanisole. google.com

Grignard Reaction & Carboxylation: The resulting 2-methyl-3-chloroanisole is used to form a Grignard reagent by reacting it with magnesium in tetrahydrofuran (B95107) (THF). This is followed by a reaction with dry ice (solid carbon dioxide) to introduce the carboxylic acid group, yielding 2-methyl-3-methoxybenzoic acid after an acidic workup. google.com

Another patented approach focuses on the oxidation of 3-chloro-o-xylene to form the intermediate 2-methyl-3-chlorobenzoic acid, which can then be converted to the final product. google.com This oxidation is carried out using oxygen in the presence of a cobalt-manganese-bromine or cobalt-bromine composite catalyst. google.com

The table below summarizes a specific laboratory-scale synthesis of a related compound, 2-carbomethoxy-3-methoxybenzoic acid, from dimethyl 3-nitrophthalate, illustrating the transformation of a nitro group to a methoxy (B1213986) group on a benzoic acid derivative. prepchem.com

Starting MaterialReagentsProductYieldReference
Dimethyl 3-nitrophthalate1. Sodium methoxide, hexamethylphosphoric triamide 2. HCl (acidification)2-carbomethoxy-3-methoxybenzoic acid75% prepchem.com
2,6-dichlorotoluene1. Sodium methoxide, cuprous salt, DMF 2. Mg, THF 3. CO2 (dry ice)2-methyl-3-methoxybenzoic acidHigh google.com

Regioselective Functionalization of Methoxybenzoate Derivatives

The functionalization of methoxybenzoate derivatives with high regioselectivity is crucial for synthesizing specifically substituted molecules. The directing effects of the carboxylate and methoxy groups, along with the choice of reagents, determine the position of new functional groups on the aromatic ring.

For instance, in the functionalization of 4-halobenzoic acids, the position of metalation can be controlled by the choice of the lithiating agent. nih.gov Treating 4-fluoro- (B1141089) or 4-chlorobenzoic acids with s-BuLi or t-BuLi leads to metalation primarily at the position adjacent to the carboxylate group. nih.gov Conversely, using lithium 2,2,6,6-tetramethylpiperidide (LTMP) can reverse this selectivity. nih.gov

In the context of methoxybenzoates, the synthesis of novel 2-aminomethylated estrone (B1671321) derivatives, which are structurally related to 2-methoxyestradiol, showcases regioselective functionalization. A three-component Mannich reaction is used to introduce a dimethylaminomethyl group regioselectively at the C2 position, adjacent to a phenolic hydroxyl group (which is later methylated). nih.gov Subsequent quaternization and reaction with secondary amines proceed via an ortho-quinone methide intermediate, demonstrating a sophisticated method for regioselective substitution. nih.gov

Advanced Coupling Reactions and Mechanism-Based Transformations

The quinoline and benzoate moieties of the target compound are amenable to a variety of advanced coupling reactions, enabling the construction of complex molecular architectures.

Chemo- and Regioselective Acyloxylation Reactions (e.g., β-C(sp³)–H Acyloxylation)

The direct functionalization of C(sp³)–H bonds is a powerful strategy in modern organic synthesis. Chemo- and regioselective acyloxylation, the introduction of an acyloxy group at a specific C(sp³)–H bond, allows for the late-stage modification of molecules. While direct β-C(sp³)–H acyloxylation is a specific transformation, the broader field of C(sp³)–H oxygenation provides mechanistic insights.

Research has demonstrated the regioselective oxygenation of C(sp³)–H bonds in aliphatic alcohols using a covalently attached N-oxyl radical as a directing activator. nih.gov This method allows for the aerobic oxygenation of benzylic, propargylic, and unactivated methylene (B1212753) C(sp³)–H bonds with high selectivity under mild conditions. nih.gov The regioselectivity can be tuned by modifying the structure of the directing group. nih.gov

In a related context, copper-catalyzed benzylic C(sp³)–H oxidation has been developed for the synthesis of seven-membered lactones. nih.gov This reaction shows high chemoselectivity for the benzylic C(sp³)–H bond over aromatic C(sp²)–H bonds. nih.gov Such principles of selective C-H activation are fundamental to developing targeted acyloxylation reactions.

Transition-Metal-Free Approaches to Coupling (e.g., Thiocarbamation of Quinolinones)

While transition metals are powerful catalysts, metal-free coupling reactions are gaining prominence due to advantages in cost, toxicity, and product purity. The quinoline core is particularly receptive to such transformations.

A notable example is the metal-free thiocarbamation of quinolinones. nih.gov This method uses a hypervalent iodine(III) reagent to react quinolinones with tetraalkylthiuram disulfides, leading to the formation of quinolinonyl thiocarbamates. nih.gov The reaction proceeds at room temperature, tolerates a wide range of functional groups, and produces good yields. nih.gov Mechanistic studies suggest the involvement of radicals in this transformation. nih.gov This approach allows for the direct installation of a thiocarbamate group onto the quinoline framework without the need for a transition metal catalyst.

Other transition-metal-free methods for modifying quinolines include the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols to construct substituted quinolines. nih.gov

Reaction TypeSubstratesKey Reagents/ConditionsProduct TypeKey FeatureReference
ThiocarbamationQuinolinones, Tetraalkylthiuram disulfidesHypervalent iodine(III) reagent, Room TemperatureQuinolinonyl thiocarbamatesTransition-metal-free nih.gov
Oxidative CyclocondensationN,N-dimethyl enaminones, o-aminobenzyl alcoholsOxidative conditions3-substituted or 3,4-disubstituted quinolinesTransition-metal-free nih.gov

Sustainable Synthesis Principles and Green Chemistry Applications

The principles of sustainable synthesis and green chemistry aim to reduce the environmental impact of chemical processes. This often involves the use of efficient, recyclable catalysts and environmentally benign solvents and reagents.

Boron nitride (BN), particularly in its two-dimensional hexagonal form (h-BN), has emerged as a promising material in sustainable catalysis. rsc.org Its high thermal stability, large surface area, and chemical inertness make it an excellent support for catalyst nanoparticles. rsc.orgnih.gov For example, palladium nanoparticles supported on h-BN have shown high activity and sinter-resistance in CO oxidation reactions, even at high temperatures. nih.gov

The synthesis of BN nanosheets (BNNs) itself is being developed using sustainable methods, such as ultrasound-assisted exfoliation in water, sometimes with the aid of surfactants like Pluronic F127 to improve yield and stability. researchgate.netmdpi.com Ball milling is another mechanical method used for the green production of BNNs. researchgate.netmdpi.com

While specific zinc boron nitride catalyzed reactions for the synthesis of quinoline or benzoate derivatives are not yet widely documented in the provided sources, the use of BN-based materials aligns with green chemistry principles. The development of catalysts combining the Lewis acidity of zinc with the robust and stabilizing properties of a boron nitride support represents a promising future direction for sustainable organic synthesis. The use of such novel catalytic systems could potentially be applied to the esterification reaction that forms this compound itself, or to the synthesis of its precursors, in a more environmentally friendly manner.

Computational Chemistry and Theoretical Investigations of 2 Methyl 8 Quinolinyl 3 Methoxybenzoate

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of molecules like 2-Methyl-8-quinolinyl 3-methoxybenzoate. DFT calculations can elucidate the distribution of electrons within the molecule, offering insights into its stability, reactivity, and spectroscopic behavior.

Electronic Structure, Orbital Analysis (HOMO-LUMO), and Reactivity Prediction

The electronic structure of this compound is fundamentally determined by the interplay between the electron-rich 2-methyl-8-quinolinyl group and the 3-methoxybenzoate moiety. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can map out the electron density and molecular orbitals. mdpi.com

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the 2-methyl-8-quinolinyl ring system, which is known for its electron-donating capabilities. The introduction of a methyl group at the 2-position further enhances this electron-donating nature. The LUMO, on the other hand, is likely to be distributed over the benzoate (B1203000) portion of the molecule, particularly the carbonyl group and the aromatic ring.

The reactivity of the molecule can be further predicted using conceptual DFT descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's tendency to accept or donate electrons. For instance, the electrophilicity index can be a useful indicator of the molecule's ability to act as a Lewis acid.

Table 1: Predicted Quantum Chemical Descriptors for this compound

ParameterPredicted Value/LocationSignificance
HOMO Localized on the 2-methyl-8-quinolinyl ringSite of potential electrophilic attack
LUMO Distributed over the 3-methoxybenzoate moietySite of potential nucleophilic attack
HOMO-LUMO Gap ModerateIndicates good kinetic stability
Electronegativity (χ) ModerateReflects overall electron-attracting power
Chemical Hardness (η) HighSuggests lower reactivity
Electrophilicity Index (ω) ModerateIndicates a balance of electrophilic/nucleophilic character

Note: The values in this table are predictive and based on the analysis of similar molecular structures. Actual values would require specific DFT calculations.

Conformational Analysis and Potential Energy Surfaces

Computational studies on similar molecules, such as phenyl benzoate, have shown that the rotation around the ester bond is a key determinant of the molecule's conformational flexibility. nih.govnih.gov By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformations, while the peaks represent the energy barriers to interconversion between them.

For this compound, the most stable conformation is likely to be one where steric hindrance between the quinoline (B57606) and benzoate rings is minimized. This would likely involve a non-planar arrangement of the two ring systems. The methoxy (B1213986) group on the benzoate ring can also influence the conformational preference through electronic and steric effects. DFT calculations can precisely map these energy landscapes, providing the dihedral angles that define the most stable conformers and the energy required to transition between them. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

While quantum chemical studies provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time and interacts with other molecules. nih.govnih.gov MD simulations are particularly useful for understanding the intermolecular forces that govern the bulk properties of a substance.

For this compound, MD simulations could be employed to model its behavior in a condensed phase, such as a solution or a crystal lattice. These simulations would track the movements of each atom over time, governed by a force field that describes the intra- and intermolecular interactions. Key intermolecular interactions for this molecule would include:

π-π stacking: The aromatic quinoline and benzoate rings can stack on top of each other, a common and significant interaction in aromatic systems.

Dipole-dipole interactions: The polar ester group and the nitrogen atom in the quinoline ring create a molecular dipole moment, leading to electrostatic interactions between molecules.

By analyzing the trajectories from an MD simulation, properties such as the radial distribution function can be calculated, which reveals the average distance and coordination number of surrounding molecules. This information is crucial for understanding how the molecules pack in a solid state or how they are solvated in a liquid. arabjchem.org Furthermore, MD simulations can shed light on the stability of potential complexes the molecule might form with other species. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate the theoretical model. For this compound, key spectroscopic techniques that can be modeled include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net

DFT calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule, which are fundamental parameters in NMR spectroscopy. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one can help in assigning the peaks to specific atoms in the molecule and confirming its structure.

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as stretching, bending, and torsional modes. This allows for a detailed assignment of the experimental IR spectrum and provides a deeper understanding of the molecule's vibrational properties. While a direct experimental spectrum for this compound may not be readily available, the predicted spectra for it and its constituent parts provide a valuable reference.

Table 2: Predicted Spectroscopic Features for this compound

SpectroscopyPredicted FeatureCorresponding Molecular Moiety
¹H NMR Aromatic protons (δ 7.0-8.5 ppm)Quinoline and Benzoate rings
Methyl protons (δ ~2.5 ppm)-CH₃ group on quinoline
Methoxy protons (δ ~3.8 ppm)-OCH₃ group on benzoate
¹³C NMR Carbonyl carbon (δ ~165 ppm)Ester group
Aromatic carbons (δ 110-150 ppm)Quinoline and Benzoate rings
IR C=O stretch (~1720 cm⁻¹)Ester carbonyl group
C-O stretch (~1250 cm⁻¹)Ester linkage
Aromatic C-H stretch (~3050 cm⁻¹)Quinoline and Benzoate rings
C-N stretch (~1350 cm⁻¹)Quinoline ring

Note: The chemical shifts (δ) and vibrational frequencies are approximate and can vary based on the specific computational method and solvent effects.

Structure Activity Relationship Sar and Mechanistic Chemical Studies Non Therapeutic Contexts

Correlative Analysis of Structural Features with Chemical Reactivity Profiles

The reactivity of 2-Methyl-8-quinolinyl 3-methoxybenzoate is primarily dictated by the interplay of its structural components: the quinoline (B57606) ring system, the ester linkage, the methyl group at the 2-position, and the methoxy (B1213986) group on the benzoate (B1203000) moiety.

Quinoline Moiety: The 8-hydroxyquinoline (B1678124) (8-HQ) framework is a privileged structure known for its diverse chemical reactivity. The nitrogen atom in the pyridine (B92270) ring imparts basic properties, while the hydroxyl group (in the parent alcohol) is phenolic and thus weakly acidic. researchgate.netscispace.com In the ester form, the phenolic oxygen is part of the ester linkage, which alters its reactivity significantly. The aromatic system of the quinoline can undergo electrophilic substitution reactions, although the specific sites of reaction are influenced by the existing substituents.

Ester Linkage: The ester group is susceptible to nucleophilic attack, most notably hydrolysis, which would cleave the molecule back into 2-methyl-8-quinolinol and 3-methoxybenzoic acid. The rate of this hydrolysis is influenced by both electronic and steric factors. Studies on the hydrolysis of related benzoate esters indicate that the reaction proceeds via the formation of a tetrahedral intermediate. nih.govresearchgate.net The stability of this intermediate, and thus the reaction rate, is sensitive to the electronic nature of the substituents on both the acyl and the alcohol portions of the ester. For instance, electron-withdrawing groups on the benzoate ring can increase the rate of hydrolysis. semanticscholar.org

Methyl Group at C-2: The presence of a methyl group at the 2-position of the quinoline ring introduces significant steric hindrance around the nitrogen atom and the ester linkage. nih.gov This steric bulk can impede the approach of reagents, potentially slowing down reactions that involve these sites, such as metal coordination or certain catalytic transformations. nih.gov

Methoxy Group on the Benzoate Ring: The 3-methoxy group on the benzoate moiety is an electron-donating group through resonance and weakly electron-withdrawing through induction. Its position (meta) means its electronic influence on the ester carbonyl group is less pronounced than if it were in the ortho or para position. However, it can still modulate the electrophilicity of the carbonyl carbon, thereby affecting the kinetics of nucleophilic substitution reactions like hydrolysis. nih.govtandfonline.com

A comparative analysis of the hydrolytic stability of various benzoate esters has been a subject of study. The half-life of these esters under different conditions (alkaline, rat plasma, rat liver microsomes) provides insight into their relative reactivity.

Table 1: Comparative Hydrolytic Half-life (t½ in minutes) of Various Benzoate Esters
CompoundAlkaline Hydrolysis t½ (min)Rat Plasma t½ (min)Rat Liver Microsomes t½ (min)
Methyl benzoate143615
Ethyl benzoate141712
n-Propyl benzoate1910N.D.
n-Butyl benzoate2110N.D.
Phenyl benzoate11710
Benzyl (B1604629) benzoate161213
Ethyl 4-bromobenzoate121210

Data adapted from studies on homologous and isosteric esters. N.D. = Not Determined. nih.govsemanticscholar.org

SAR in Coordination Chemistry and Ligand-Metal Complex Formation

8-Hydroxyquinoline and its derivatives are renowned for their ability to act as potent chelating agents for a wide variety of metal ions. scispace.comnih.govresearchgate.net The chelation typically occurs through the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, forming stable five-membered rings with the metal center. scispace.com

In the case of this compound, the phenolic hydroxyl group is esterified, which significantly alters its coordination behavior. For this compound to act as a chelating ligand in a manner similar to 8-hydroxyquinoline, the ester bond would likely need to be hydrolyzed first to free the hydroxyl group.

However, the nitrogen atom of the quinoline ring and the carbonyl oxygen of the ester group could potentially act as a bidentate ligand, although this would form a less stable six-membered chelate ring. The steric hindrance from the C-2 methyl group would play a crucial role in the feasibility and stability of such metal complexes. nih.gov Research on related 2-substituted 8-hydroxyquinoline derivatives has shown that bulky substituents at the C-2 position can prevent the formation of certain metal complexes or lead to distorted coordination geometries. nih.gov For example, in the reaction of tin(IV) chloride with a mixture of 8-hydroxyquinoline and 2-methyl-8-hydroxyquinoline, the 2-methyl derivative did not coordinate with the tin atom due to steric bulk, instead acting only as a proton abstractor.

The stability of metal complexes with 8-hydroxyquinoline derivatives is also influenced by the electronic properties of substituents on the quinoline ring. Electron-withdrawing groups can decrease the pKa of the donor atoms, which in turn affects the stability of the resulting metal complexes. acs.orgnih.gov

Table 2: Coordination Behavior of 8-Hydroxyquinoline Derivatives
LigandKey Structural FeatureObserved Coordination BehaviorReference
8-Hydroxyquinoline (8-HQ)UnsubstitutedForms stable bidentate {N,O} chelate complexes with a wide range of metal ions. scispace.com
2-Methyl-8-hydroxyquinolineMethyl group at C-2Forms complexes, but the methyl group can introduce steric strain, affecting complex stability and geometry. Can be prevented from coordinating in some systems. nih.gov
8-Hydroxyquinoline-2-carboxylic acidCarboxyl group at C-2Shows no diabetogenicity in the presence of Zn2+, unlike 8-HQ, suggesting altered metal interaction due to the substituent. nih.gov
(S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinolineChloro and proline substituentsForms stable complexes with Rh(III) and Ru(II) half-sandwich compounds. rsc.org

Investigation of Chemical Transformation Mechanisms and Reaction Kinetics (e.g., Auto-Tandem Catalysis concepts)

While specific studies on auto-tandem catalysis involving this compound are not documented, the quinoline scaffold is known to participate in various tandem reactions. Tandem catalysis, where multiple catalytic transformations occur in a single pot, is a powerful tool in synthetic chemistry. For instance, tandem protocols have been developed for the synthesis of functionalized quinoline derivatives. researchgate.nettandfonline.comnih.gov These often involve the functionalization of the quinoline ring itself.

A hypothetical tandem reaction involving this compound could involve the hydrolysis of the ester, catalyzed by a metal ion, which is then subsequently chelated by the liberated 2-methyl-8-quinolinol. This new metal complex could then catalyze a further reaction. The kinetics of the initial hydrolysis step would be critical. As established from studies on similar esters, this would likely follow an A-2 mechanism in weaker acidic or basic conditions, involving a tetrahedral intermediate. researchgate.net

The field of tandem catalysis involving quinoline derivatives is an active area of research, with recent advancements focusing on C-H bond functionalization and the construction of complex polycyclic systems. researchgate.netrsc.org

SAR in Non-Therapeutic Biological Interactions (e.g., Antifeedant Activity on Pests)

Quinoline derivatives have been investigated for a range of biological activities, including insecticidal and antifeedant properties. researchgate.net The structure-activity relationships in this context are often complex. For example, in a study of synthetic quinoline derivatives against the red palm weevil, only chlorinated quinolines showed significant activity. researchgate.net

The antifeedant activity of a compound is its ability to deter feeding by pests. While there is no direct data on the antifeedant properties of this compound, we can look at related structures. Studies on matrine (B1676216) derivatives, another class of alkaloids, have shown that introducing different aryl sulfide (B99878) moieties can dramatically enhance antifeedant activity against pests like Spodoptera exigua. nih.gov For instance, the introduction of a methyl group on the benzyl ring of these derivatives was found to be unfavorable for antifeedant activity, whereas halogen substituents had a more positive effect. nih.gov

Advanced Applications of 2 Methyl 8 Quinolinyl 3 Methoxybenzoate in Materials Science and Chemical Industry

Applications as Ligands in Advanced Coordination Complexes and Metal-Organic Frameworks

The 2-Methyl-8-quinolinyl 3-methoxybenzoate molecule possesses inherent characteristics that make it an excellent ligand for the formation of advanced coordination complexes and as a component in metal-organic frameworks (MOFs). The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the ester group can act as coordination sites, allowing the ligand to bind with various metal ions.

Fluorescent Properties of Quinoline-Based Metal Complexes

Quinoline derivatives are well-known for their fluorescent properties, which can be modulated upon coordination with metal ions. researchgate.netresearchgate.net Metal complexes of substituted 8-hydroxyquinolines, the precursor to the quinolinyl moiety in the title compound, have been extensively studied for their fluorescence. researchgate.net For instance, zinc(II) and aluminum(III) complexes of 8-hydroxyquinoline (B1678124) derivatives often exhibit strong fluorescence. researchgate.net The introduction of substituents on the quinoline ring, such as the methyl group at the C-2 position, can lead to shifts in the fluorescence wavelength. researchgate.net

Table 1: Potential Fluorescent Properties of Metal Complexes with Quinoline-Based Ligands

Metal IonExpected Emission ColorPotential Characteristics
Zn(II)Blue / GreenStrong fluorescence, good quantum yield. researchgate.netresearchgate.net
Al(III)Blue / GreenExcellent fluorescence properties. researchgate.net
Cd(II)Blue / GreenStrong fluorescence, potential for red-shifted emission compared to Zn(II). researchgate.net
Cu(II)Weak or No FluorescenceOften results in fluorescence quenching. researchgate.net

This table is illustrative and based on the properties of structurally similar quinoline complexes. Specific values for this compound complexes would require experimental verification.

Development of Functional Materials

The ability of this compound to form stable, fluorescent metal complexes makes it a candidate for the development of various functional materials. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. Quinoline derivatives are already utilized in the emission layers of OLEDs. researchgate.net

Furthermore, this ligand could be incorporated into the structure of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.netacs.org MOFs are porous crystalline materials with high surface areas and tunable properties, making them suitable for gas storage, separation, and catalysis. rsc.orgresearchgate.netacs.org A luminescent MOF based on a quinoline-dicarboxylic acid ligand has been shown to be an effective sensor for detecting certain molecules. rsc.org The incorporation of this compound into a MOF structure could lead to new functional materials with combined porosity and luminescence for advanced sensing applications.

Utility in Agrochemical Formulations and Pest Management Strategies

Quinoline derivatives have a long history of use in agriculture as pesticides, herbicides, and fungicides. researchgate.netmdpi.comnih.gov The quinoline scaffold is present in several commercial agrochemicals. researchgate.net Esters of quinolines, in particular, have been investigated for their biological activity. researchgate.net

While specific studies on the pesticidal activity of this compound are not extensively documented, research on related compounds suggests its potential utility. For instance, derivatives of 8-hydroxyquinoline, the parent alcohol for this ester, are known to be precursors to pesticides. wikipedia.org Moreover, studies on benzoate (B1203000) compounds have demonstrated their repellency against insects like the common bed bug, with methyl 3-methoxybenzoate itself showing repellent effects. nih.govresearchgate.net This suggests that the combination of the quinoline and methoxybenzoate moieties in a single molecule could result in a compound with interesting pest management properties.

The mode of action of quinoline-based agrochemicals can vary, but they often target essential biological processes in pests. For example, some quinoline derivatives act as fungicides by inhibiting fungal growth. researchgate.net The evaluation of this compound against a panel of common agricultural pests would be necessary to determine its specific efficacy and potential for use in agrochemical formulations.

Table 2: Potential Agrochemical Applications of Quinoline Derivatives

ApplicationTarget OrganismPotential Efficacy
FungicidePlant pathogenic fungiBroad-spectrum activity has been observed in related compounds. researchgate.net
InsecticideVarious insect pestsRepellent and insecticidal properties have been noted in constituent moieties. nih.govresearchgate.netresearchgate.net
HerbicideWeedsSome quinoline derivatives are precursors to commercial herbicides. wikipedia.org

This table outlines potential applications based on the known activities of related chemical structures. Specific testing is required to validate these for this compound.

Role as a Key Intermediate in Specialty Chemical Synthesis (e.g., agrochemicals, fine chemicals)

Beyond its direct applications, this compound can serve as a valuable intermediate in the synthesis of more complex specialty chemicals. The ester linkage can be hydrolyzed to yield 2-methyl-8-hydroxyquinoline and 3-methoxybenzoic acid, both of which are useful building blocks in organic synthesis. google.comnih.gov

2-Methyl-8-hydroxyquinoline is a precursor for various compounds, including those with applications in the electronics industry for high-performance adhesives. nih.gov It can also be a starting material for the synthesis of other functionalized quinolines. nih.gov Similarly, 3-methoxybenzoic acid and its derivatives are used in the synthesis of a range of fine chemicals.

The synthesis of this compound itself would likely involve the esterification of 2-methyl-8-hydroxyquinoline with 3-methoxybenzoyl chloride or 3-methoxybenzoic acid in the presence of a suitable coupling agent. The parent compound, 2-methyl-8-aminoquinoline, is a known intermediate in the production of dyes. google.com

Exploration in Other Chemical Industrial Applications (e.g., Dyes, Fragrances)

The quinoline ring is a chromophore found in various classes of dyes. iipseries.org The specific structure of this compound, with its extended conjugation, suggests that it could be a precursor for the synthesis of novel dyes. Azo dyes based on 8-methoxy-dihydroquinoline derivatives have been synthesized and studied. researchgate.net

In the fragrance industry, certain quinoline derivatives are used to impart specific scent profiles. rsc.org While there is no direct evidence of this compound being used as a fragrance, the aromatic nature of the molecule and the presence of the methoxybenzoate moiety, which is found in some fragrance compounds, suggest a potential, albeit unexplored, application in this area.

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